L-Methionine methyl ester hydrochloride
CAS No.: 2491-18-1
Cat. No.: VC21539273
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2491-18-1 |
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Molecular Formula | C6H14ClNO2S |
Molecular Weight | 199.70 g/mol |
IUPAC Name | methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Standard InChI Key | MEVUPUNLVKELNV-JEDNCBNOSA-N |
Isomeric SMILES | COC(=O)[C@H](CCSC)N.Cl |
SMILES | COC(=O)C(CCSC)N.Cl |
Canonical SMILES | COC(=O)C(CCSC)N.Cl |
General Information and Chemical Structure
L-Methionine methyl ester hydrochloride is a derivative of the essential amino acid methionine, modified with a methyl ester group and stabilized as a hydrochloride salt. This chemical modification enhances the compound's stability, solubility, and bioavailability compared to the parent amino acid .
Chemical Identity
The compound is characterized by the following properties:
Property | Information |
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Chemical Formula | C₆H₁₄ClNO₂S or C₆H₁₃NO₂S·HCl |
Molecular Weight | 199.70 g/mol |
CAS Number | 2491-18-1 |
Melting Point | 151-152°C |
Optical Rotation | +26° (c=5 in water) |
Physical Form | White to off-white crystalline powder |
Solubility | Soluble in water and alcohols |
Table 1: Chemical identification and physical properties of L-Methionine methyl ester hydrochloride
Structural Features
The compound consists of the amino acid L-methionine with its carboxylic acid group converted to a methyl ester, and the amino group forming a salt with hydrochloric acid. This structure maintains the chiral center of L-methionine while providing enhanced chemical properties through the ester modification .
Key structural identifiers include:
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SMILES notation: Cl[H].COC(=O)C@@HCCSC
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InChI: 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Synthesis Methods
Several methods exist for synthesizing L-Methionine methyl ester hydrochloride, with variations in efficiency, yield, and practicality. The following techniques represent established approaches to obtaining this compound.
Trimethylchlorosilane Method
One of the most efficient synthesis routes employs trimethylchlorosilane (TMSCl) with methanol at room temperature:
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The amino acid (L-methionine) is placed in a round bottom flask
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Freshly distilled chlorotrimethylsilane is added slowly with stirring
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Methanol is added, and the resulting solution or suspension is stirred at room temperature
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After reaction completion (monitored by TLC), the mixture is concentrated on a rotary evaporator to yield the product
This method offers several advantages:
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Operation at ambient temperature
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Simple workup procedure
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Good to excellent yields (typically above 90%)
Comparative Synthesis Methods
Method | Conditions | Advantages | Disadvantages |
---|---|---|---|
TMSCl/MeOH | Room temperature, 12-24h | Easy operation, mild conditions, excellent yields | Requires anhydrous conditions |
Thionyl chloride/MeOH | -5~0°C, temperature control required | Well-established method | Strict temperature control needed, corrosive reagents |
MeOH/HCl | Refluxing with continuous HCl gas | Traditional approach | Requires handling of HCl gas, harsher conditions |
Table 2: Comparison of synthesis methods for L-Methionine methyl ester hydrochloride
Physical and Chemical Properties
Solubility Profile
The compound demonstrates good solubility in polar solvents:
Solvent | Solubility |
---|---|
Water | Highly soluble |
Methanol | Soluble |
DMSO | 125 mg/mL (625.94 mM; may require ultrasonication) |
Other alcohols | Moderately soluble |
Table 3: Solubility profile of L-Methionine methyl ester hydrochloride in various solvents
Applications and Research Significance
L-Methionine methyl ester hydrochloride has diverse applications across multiple sectors, making it a compound of significant research and commercial interest.
Pharmaceutical Applications
The compound serves important roles in drug development:
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Serves as a precursor in the synthesis of various pharmaceuticals targeting metabolic disorders due to its role as an amino acid derivative
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Functions as a building block in peptide synthesis for bioactive compounds
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Used as a starting material for the synthesis of protected glycine derivatives, which are versatile asymmetric building blocks in pharmaceutical chemistry
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Contributes to nutritional formulations due to its enhanced bioavailability compared to free methionine
Biochemical Research
In research settings, L-Methionine methyl ester hydrochloride is utilized for:
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Studies related to protein synthesis and enzyme activity, providing insights into metabolic pathways and cellular functions
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Investigation of amino acid metabolism and transport mechanisms
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Structural studies of protein-ligand interactions involving methionine residues
Industrial Applications
Several industries employ L-Methionine methyl ester hydrochloride:
Biological Activity
Nutritional and Ergogenic Effects
As a derivative of the essential amino acid methionine, this compound shares important biological properties:
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May influence the secretion of anabolic hormones when used as a supplement
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Has potential protective effects against exercise-induced muscle damage
Methionine-Related Pathways
The compound's relationship to methionine connects it to several important biochemical pathways:
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Methyl group metabolism and methylation reactions
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Transsulfuration pathway leading to cysteine and glutathione synthesis
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Polyamine biosynthesis
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Protein synthesis initiation
These functions highlight the compound's potential significance in conditions where methionine metabolism is implicated, including certain metabolic disorders .
Research Applications and Future Directions
Current Research Trends
Recent research involving L-Methionine methyl ester hydrochloride has focused on:
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Development of novel peptide-based therapeutics using the compound as a building block
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Investigation of its potential antioxidant properties in biological systems
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Use in the synthesis of specialized amino acid derivatives for targeted drug delivery systems
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Research into its role in improving amino acid bioavailability in nutritional formulations
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